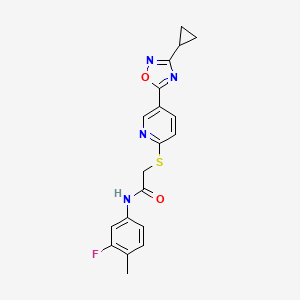
2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H17FN4O2S and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Oxadiazole Ring : Contributes to its biological activity through interactions with biological macromolecules.
- Pyridine Moiety : Enhances lipophilicity and bioavailability.
- Thioether Linkage : May play a role in enzyme interactions.
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory effects. Below are detailed findings from various studies.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazole compounds, including this specific compound, show promising anticancer properties:
-
Cytotoxicity Studies : The compound was tested against various cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicated significant cytotoxic effects, promoting apoptosis through p53 pathway activation.
- HeLa (cervical cancer) : Similar cytotoxic profiles were observed, with flow cytometry confirming apoptosis induction.
- PANC-1 (pancreatic cancer) : The compound exhibited selective toxicity towards cancer cells compared to non-cancerous cells.
-
Mechanism of Action :
- Activation of caspase pathways leading to apoptosis.
- Modulation of gene expression related to cell cycle regulation and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro Studies : Showed effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may modulate inflammatory pathways:
- Inhibition of pro-inflammatory cytokines was observed in cellular assays, indicating potential for treating inflammatory diseases.
Data Tables
Case Studies
Several case studies have been published focusing on the therapeutic potential of oxadiazole derivatives:
- Case Study on Breast Cancer : A study highlighted the use of oxadiazole derivatives in combination therapy with existing chemotherapeutics, showing enhanced efficacy and reduced side effects.
- Infection Models : Animal models treated with the compound demonstrated significant reductions in bacterial load in infections caused by resistant strains.
Eigenschaften
IUPAC Name |
2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O2S/c1-11-2-6-14(8-15(11)20)22-16(25)10-27-17-7-5-13(9-21-17)19-23-18(24-26-19)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKCDFUVEQWXQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4CC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














